ASP5878

Beschreibung

ASP-5878 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

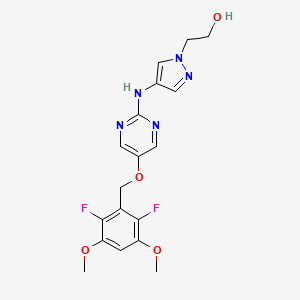

a fibroblast growth factor receptor antagonist; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]pyrazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N5O4/c1-27-14-5-15(28-2)17(20)13(16(14)19)10-29-12-7-21-18(22-8-12)24-11-6-23-25(9-11)3-4-26/h5-9,26H,3-4,10H2,1-2H3,(H,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZZYOJYLLNBTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)NC3=CN(N=C3)CCO)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453208-66-6 | |

| Record name | ASP-5878 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453208666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASP-5878 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0Z095LL72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ASP5878: A Deep Dive into its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5878 is an orally bioavailable, selective small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1] Deregulated FGFR signaling, through mechanisms such as gene amplification, mutations, or fusions, is a key driver in various human cancers, making it a compelling therapeutic target.[2][3][4] This technical guide provides a comprehensive overview of the preclinical and early clinical data on the mechanism of action of this compound in cancer cells, with a focus on its molecular interactions, effects on downstream signaling, and anti-tumor activity.

Core Mechanism of Action: Targeting the FGFR Signaling Pathway

This compound exerts its anti-neoplastic activity by binding to and inhibiting FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][3] This inhibition blocks the downstream signal transduction pathways mediated by FGFR, which are crucial for cellular proliferation and survival in tumors with aberrant FGFR signaling.[1]

The binding of fibroblast growth factors (FGFs) to their corresponding FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately regulate gene expression and drive cellular processes like proliferation, differentiation, migration, and angiogenesis. This compound competitively binds to the ATP-binding pocket of the FGFR kinase domain, preventing this autophosphorylation and subsequent activation of downstream signaling.

References

- 1. Facebook [cancer.gov]

- 2. This compound, a selective FGFR inhibitor, to treat FGFR3‐dependent urothelial cancer with or without chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a selective FGFR inhibitor, to treat FGFR3-dependent urothelial cancer with or without chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

ASP5878: A Comprehensive Technical Profile of a Novel FGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5878 is a potent, orally bioavailable small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] Aberrations in the FGF/FGFR signaling pathway, including gene amplification, mutations, and fusions, are well-documented drivers of oncogenesis in a variety of solid tumors.[2][3] this compound exhibits a distinct selectivity profile, potently inhibiting FGFR family members 1, 2, 3, and 4.[4][5][6][7] This document provides an in-depth technical guide on the FGFR selectivity profile of this compound, detailing its biochemical and cellular activity, the experimental protocols used for its characterization, and its mechanism of action.

Biochemical Activity and Selectivity

This compound demonstrates potent enzymatic inhibition of recombinant FGFR1, 2, 3, and 4 with IC50 values in the low nanomolar range.[4][5][6][7] Its selectivity has been evaluated against a broad panel of human kinases, revealing significant activity against a limited number of other kinases, including VEGFR2 and FMS.[4]

| Target Kinase | IC50 (nmol/L) |

| FGFR1 | 0.47[4][5] |

| FGFR2 | 0.60[4][5] |

| FGFR3 | 0.74[4][5] |

| FGFR4 | 3.5[4][5] |

| Table 1: In vitro inhibitory activity of this compound against FGFR family kinases. |

A kinome scan of 128 human kinases revealed that at a concentration of 200 nmol/L, this compound inhibited a limited number of kinases by more than 50%.[4] Notably, in addition to the FGFR family, significant inhibition was observed for VEGFR2 and FMS.[4] The complete dataset from the kinome scan, detailing the percentage of inhibition for all 128 kinases, is not publicly available.

Cellular Activity

This compound effectively suppresses the proliferation of various human cancer cell lines harboring FGFR alterations, including hepatocellular carcinoma (HCC) and urothelial cancer.[4][6] This anti-proliferative activity is a direct consequence of the inhibition of FGFR signaling.

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nmol/L) |

| Hep3B2.1-7 | Hepatocellular Carcinoma | FGF19 expressing | 8.5[8] |

| HuH-7 | Hepatocellular Carcinoma | FGF19 expressing | 27[8] |

| JHH-7 | Hepatocellular Carcinoma | FGF19 expressing | 21[8] |

| UM-UC-14 | Urothelial Cancer | FGFR3 S249C | <100[6] |

| RT-112 | Urothelial Cancer | FGFR3-TACC3 fusion | 8.7[4] |

| RT4 | Urothelial Cancer | FGFR3-TACC3 fusion | <100[6] |

| SW 780 | Urothelial Cancer | FGFR3-BAIAP2L1 fusion | <100[6] |

| JMSU-1 | Urothelial Cancer | FGFR1 overexpression | <100[6] |

| Table 2: Anti-proliferative activity of this compound in various cancer cell lines. |

Mechanism of Action: FGFR Signaling Inhibition

This compound exerts its anti-tumor effects by directly inhibiting the tyrosine kinase activity of FGFRs.[4] This leads to the suppression of downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.[3][4] Upon ligand binding, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins like FGFR substrate 2 (FRS2).[4] Phosphorylated FRS2 recruits other signaling molecules, leading to the activation of the RAS-MAPK and PI3K-AKT pathways.[4][9] this compound blocks the initial autophosphorylation of FGFR, thereby preventing the activation of these downstream cascades.[4] This is evidenced by the reduced phosphorylation of FRS2 and ERK in cells treated with this compound.[4]

Caption: FGFR Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound against FGFR kinases was determined using a biochemical assay. While the specific proprietary assay details are not fully disclosed, a representative protocol would involve the following steps:

-

Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT).[10]

-

Procedure: a. Serially dilute this compound in DMSO. b. In a 96-well plate, combine the recombinant FGFR enzyme, the kinase substrate, and the diluted this compound or vehicle (DMSO). c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[10] e. Terminate the reaction and quantify the amount of ADP produced using a detection reagent such as ADP-Glo™.[10][11] f. Measure luminescence, which is proportional to the kinase activity. g. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (CellTiter-Glo®)

The anti-proliferative effects of this compound on cancer cell lines were assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[4]

-

Cell Seeding: Seed cells in 96-well plates at a density of 2,000 cells per well and incubate overnight.[4]

-

Compound Treatment: Treat the cells with various concentrations of this compound for 4 to 5 days.[4]

-

Assay Procedure: a. Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[8] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8] e. Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

-

Data Analysis: Calculate the IC50 values from the dose-response curves.

Caption: Experimental workflows for characterizing this compound.

Western Blot Analysis

Western blotting was used to confirm the inhibition of FGFR signaling pathways in cells.[4]

-

Cell Treatment and Lysis: a. Treat cultured cancer cells (e.g., Hep3B2.1-7) with varying concentrations of this compound for a specified time (e.g., 2 hours).[5] b. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cellular debris and collect the supernatant. d. Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: a. Denature protein lysates by boiling in SDS-PAGE sample buffer. b. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunodetection: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies specific for phosphorylated FGFR, FRS2, and ERK overnight at 4°C. Total protein levels for each target and a loading control (e.g., actin) should also be assessed on parallel blots or after stripping. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.

Conclusion

This compound is a potent and selective inhibitor of the FGFR family of receptor tyrosine kinases. It effectively inhibits FGFR signaling, leading to the suppression of downstream pathways and the inhibition of cell proliferation in cancer models with FGFR pathway activation. The data presented in this technical guide underscore the therapeutic potential of this compound for the treatment of cancers driven by aberrant FGFR signaling. Further clinical investigation is warranted to fully elucidate its safety and efficacy in patients.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. This compound, a selective FGFR inhibitor, to treat FGFR3‐dependent urothelial cancer with or without chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Vascular endothelial growth factor increases the mitogenic response to fibroblast growth factor-2 in vascular smooth muscle cells in vivo via expression of fms-like tyrosine kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activation of FGFR3 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ch.promega.com [ch.promega.com]

- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. bpsbioscience.com [bpsbioscience.com]

ASP5878: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5878 is a novel, orally bioavailable small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in various malignancies, including hepatocellular carcinoma (HCC) and urothelial cancer.[3][4][5] this compound demonstrates potent anti-proliferative and pro-apoptotic activity in cancer models harboring these FGFR alterations.[6][7] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action

This compound exerts its therapeutic effect by binding to and inhibiting the kinase activity of FGFRs.[1] The binding of fibroblast growth factors (FGFs) to their receptors normally triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate a cascade of downstream signaling pathways crucial for cell growth, differentiation, and survival.[6][8] By inhibiting the initial autophosphorylation step, this compound effectively blocks these downstream signals, leading to cell growth inhibition and apoptosis in FGFR-dependent tumors.[3][6]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against both recombinant FGFR kinases and various cancer cell lines.

| Target | IC50 (nmol/L) | Cell Line | Cancer Type | IC50 (nmol/L) |

| FGFR1 | 0.47[9][10][11] | Hep3B2.1-7 | Hepatocellular Carcinoma | 8.5[6][10][11] |

| FGFR2 | 0.60[9][10][11] | HuH-7 | Hepatocellular Carcinoma | 27[6][10][11] |

| FGFR3 | 0.74[9][10][11] | JHH-7 | Hepatocellular Carcinoma | 21[6][10][11] |

| FGFR4 | 3.5[9][10][11] | UM-UC-14 | Urothelial Cancer | Potent Inhibition (IC50 not specified)[7] |

| RT-112 | Urothelial Cancer | Potent Inhibition (IC50 not specified)[7] |

Downstream Signaling Pathways Modulated by this compound

Preclinical studies in hepatocellular and urothelial carcinoma models have elucidated the primary downstream signaling pathways inhibited by this compound.

The FGFR4-FRS2-ERK Pathway in Hepatocellular Carcinoma

In HCC models characterized by FGF19 overexpression, a ligand for FGFR4, this compound demonstrates potent inhibition of the FGFR4 signaling cascade.[3][6] Upon inhibition of FGFR4 autophosphorylation by this compound, the recruitment and phosphorylation of the key adaptor protein, FGFR substrate 2 (FRS2), is blocked.[6][11] This prevents the subsequent activation of the RAS-MAPK-ERK pathway.[6][8] Specifically, this compound treatment leads to a concentration-dependent suppression of ERK phosphorylation.[6][11] The inhibition of this critical pro-survival pathway ultimately leads to the induction of apoptosis, as evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP).[6][10]

This compound inhibits the FGFR4-FRS2-ERK signaling pathway in FGF19-expressing HCC.

The FGFR3-ERK-c-MYC Axis in Urothelial Cancer

In urothelial cancer cell lines harboring FGFR3 mutations or fusions, this compound effectively inhibits FGFR3 phosphorylation.[5][7] This leads to a concentration-dependent decrease in the phosphorylation of the downstream effector ERK.[7] Furthermore, this compound treatment has been shown to reduce the protein expression of c-MYC, a critical oncoprotein involved in cell proliferation, which may be regulated by the FGFR/ERK signaling pathway.[4][5][7] This inhibition of the FGFR3-ERK-c-MYC axis contributes to the anti-proliferative effects of this compound in urothelial cancer, including in chemoresistant models.[5][7]

This compound inhibits the FGFR3-ERK-c-MYC axis in urothelial cancer.

Experimental Protocols

The following section outlines the general methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Cell Proliferation Assay

This assay is used to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

-

Cell Seeding : Human cancer cell lines (e.g., Hep3B2.1-7, HuH-7, JHH-7 for HCC; UM-UC-14, RT-112 for urothelial cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

-

Viability Assessment : Cell viability is measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis : The luminescence or absorbance values are normalized to the vehicle-treated controls. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for Protein Phosphorylation and Expression

Western blotting is employed to assess the effect of this compound on the phosphorylation status and total protein levels of key signaling molecules.

General workflow for Western blot analysis of this compound's effects.

-

Cell Treatment and Lysis : Cancer cells are treated with various concentrations of this compound for a defined time (e.g., 2 hours for phosphorylation studies).[6][7] Subsequently, cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification : The total protein concentration in each lysate is determined using a standard method, such as the BCA assay, to ensure equal loading.

-

SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated overnight with primary antibodies specific for the proteins of interest (e.g., phospho-FGFR, total FGFR, phospho-FRS2, phospho-ERK, total ERK, c-MYC, PARP, and a loading control like actin).

-

Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on an imaging system. The intensity of the bands is quantified to determine the relative changes in protein phosphorylation or expression.

Conclusion

This compound is a potent FGFR inhibitor that effectively targets the downstream signaling pathways crucial for the proliferation and survival of FGFR-dependent cancer cells.[6][7] In hepatocellular carcinoma, it primarily inhibits the FGFR4-FRS2-ERK pathway, leading to apoptosis.[6] In urothelial cancer, it targets the FGFR3-ERK-c-MYC axis, suppressing cell proliferation.[5][7] The well-defined mechanism of action, supported by robust preclinical data, positions this compound as a promising therapeutic agent for patients with tumors harboring FGFR genetic alterations.[3][5] Further clinical investigation is ongoing to fully elucidate its safety and efficacy in these patient populations.[2]

References

- 1. Facebook [cancer.gov]

- 2. A phase 1 study of oral this compound, a selective small-molecule inhibitor of fibroblast growth factor receptors 1-4, as a single dose and multiple doses in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a selective FGFR inhibitor, to treat FGFR3-dependent urothelial cancer with or without chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound, a selective FGFR inhibitor, to treat FGFR3‐dependent urothelial cancer with or without chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. cancer-research-network.com [cancer-research-network.com]

ASP5878: A Technical Overview of Efficacy in FGFR-Driven Malignancies

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

ASP5878 is a potent and selective oral inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1] Preclinical and early clinical data have demonstrated its potential as a therapeutic agent in specific cancers characterized by aberrant FGFR signaling pathways. This document provides a comprehensive technical summary of the efficacy of this compound, focusing on hepatocellular carcinoma and urothelial carcinoma, where the most robust data is available. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows to support further research and development.

Mechanism of Action

This compound exerts its antineoplastic activity by binding to and inhibiting the kinase activity of FGFRs.[1] The FGF/FGFR signaling cascade is a critical pathway involved in cell proliferation, differentiation, migration, and angiogenesis.[2] In several cancers, genetic alterations such as gene amplification, mutations, or fusions lead to the constitutive activation of this pathway, driving tumor growth and survival.[2] this compound selectively targets these altered FGFRs, leading to the inhibition of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which in turn suppresses cell proliferation and induces apoptosis in FGFR-dependent tumor cells.[2][3]

FGFR Signaling Pathway Inhibition by this compound

The binding of FGF ligands to their receptors (FGFRs) induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates a cascade of downstream signaling molecules, including Fibroblast Growth Factor Receptor Substrate 2 (FRS2) and Extracellular signal-regulated kinase (ERK). This compound blocks this initial phosphorylation step, thereby inhibiting the entire downstream cascade.

Efficacy in Hepatocellular Carcinoma (HCC)

The efficacy of this compound in HCC is particularly noted in tumors with overexpression of Fibroblast Growth Factor 19 (FGF19), a key ligand for FGFR4.[3][4]

Preclinical Data

In Vitro Efficacy:

This compound has demonstrated potent inhibition of cell proliferation in HCC cell lines that overexpress FGF19.[4]

| Cell Line | FGF19 Status | IC50 (nmol/L) |

| Hep3B2.1-7 | Overexpression | 8.5[4] |

| HuH-7 | Overexpression | 27[4] |

| JHH-7 | Overexpression | 21[4] |

In Vivo Efficacy:

Studies using xenograft models of HCC have shown significant tumor regression with oral administration of this compound.[4]

| Animal Model | Cell Line | Treatment | Tumor Regression |

| Nude Mice | Hep3B2.1-7 (subcutaneous) | 1 mg/kg this compound | 9% |

| Nude Mice | Hep3B2.1-7 (subcutaneous) | 3 mg/kg this compound | 88%[4] |

| Nude Mice | HuH-7 (orthotopic) | Not specified | Complete regression |

Experimental Protocols

Cell Proliferation Assay:

-

Cell Culture: HCC cell lines (e.g., Hep3B2.1-7, HuH-7, JHH-7) were cultured in appropriate media and conditions as recommended by the supplier.[4]

-

Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound.

-

Analysis: Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard method like the Cell Counting Kit-8 (CCK-8) assay, which measures metabolic activity.[5][6] Absorbance is read at 450 nm, and IC50 values are calculated.

HCC Xenograft Model:

-

Animal Model: Four-week-old male nude mice (e.g., CAnN.Cg-Foxn1nu/CrlCrlj) were used.[4]

-

Tumor Implantation:

-

Treatment: Once tumors reached a specified volume, mice were treated with oral doses of this compound (e.g., 1 and 3 mg/kg) or a vehicle control, typically once daily.[4]

-

Analysis: Tumor volume was measured regularly, and at the end of the study, tumors were excised for further analysis, such as Western blotting to assess target engagement.[4]

Efficacy in Urothelial Carcinoma

This compound has shown notable efficacy in urothelial carcinoma, particularly in models with FGFR3 genetic alterations, such as point mutations or gene fusions (e.g., FGFR3-TACC3).[2] This includes efficacy in chemoresistant models.

Preclinical Data

In Vitro Efficacy:

This compound selectively inhibited the proliferation of urothelial cancer cell lines harboring FGFR3 alterations.[2][7]

| Cell Line | FGFR3 Alteration | IC50 (nmol/L) |

| UM-UC-14 | FGFR3-TACC3 Fusion | Not specified, but sensitive[2] |

| RT-112 | FGFR3 Point Mutation | 8.7[2] |

| RT-112 (Gemcitabine-resistant) | FGFR3 Point Mutation | 10[2] |

| RT4 | Not specified, but sensitive | Not specified, but sensitive[7] |

| SW 780 | Not specified, but sensitive | Not specified, but sensitive[7] |

In Vivo Efficacy:

In xenograft models of urothelial carcinoma, once-daily oral administration of this compound resulted in potent antitumor activities.[2][7]

| Animal Model | Cell Line | Treatment | Outcome |

| Nude Mice | UM-UC-14 (subcutaneous) | >1 mg/kg this compound | Dose-dependent tumor regression[8] |

| Nude Mice | RT-112 (subcutaneous) | Not specified | Potent antitumor activity[2] |

| Nude Mice | RT-112 (Gemcitabine-resistant) | Not specified | Potent antitumor activity[2] |

Experimental Protocols

Western Blot for Phospho-FGFR and Phospho-ERK:

-

Cell Lysis: Urothelial cancer cells (e.g., UM-UC-14, RT-112) were treated with this compound for a specified time (e.g., 2 hours), then lysed to extract proteins.[2]

-

Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.[9]

-

Immunoblotting: Membranes were incubated with primary antibodies against phosphorylated FGFR3 and phosphorylated ERK, followed by HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using a chemiluminescence detection system. A decrease in the intensity of the phosphorylated protein bands indicates target inhibition.

Efficacy in Squamous Cell Lung Carcinoma (SCC)

FGFR1 amplification is a known oncogenic driver in a subset of lung squamous cell carcinomas.[10] While preclinical studies have shown that some FGFR inhibitors can be effective in FGFR1-amplified SCC models, specific data on the efficacy of this compound in this cancer type is limited in the published literature.[11][12] However, patients with squamous cell lung carcinoma with FGFR genetic alterations were included in the dose-expansion part of the Phase 1 clinical trial of this compound, indicating a therapeutic interest in this indication.[13]

Clinical Trial Data

A Phase 1, first-in-human study (NCT02038673) of this compound was conducted in patients with advanced solid tumors. The dose-expansion phase of this trial specifically enrolled patients with urothelial carcinoma, hepatocellular carcinoma, or squamous cell lung carcinoma with FGFR genetic alterations. While the study established a recommended Phase 2 dose and characterized the safety profile, detailed efficacy results for each cancer cohort have not been extensively published.

Conclusion

This compound is a selective FGFR inhibitor with demonstrated preclinical efficacy in hepatocellular carcinoma with FGF19 overexpression and in urothelial carcinoma with FGFR3 genetic alterations. Its mechanism of action involves the direct inhibition of FGFR phosphorylation and downstream signaling pathways crucial for tumor cell proliferation and survival. While its clinical development included patients with squamous cell lung carcinoma, further data is needed to fully elucidate its efficacy in this and other FGFR-driven cancers. The information presented in this guide provides a foundational understanding for researchers and professionals in the field of oncology drug development.

References

- 1. Facebook [cancer.gov]

- 2. This compound, a selective FGFR inhibitor, to treat FGFR3‐dependent urothelial cancer with or without chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. ijbs.com [ijbs.com]

- 6. cdn.thewellbio.com [cdn.thewellbio.com]

- 7. This compound, a selective FGFR inhibitor, to treat FGFR3-dependent urothelial cancer with or without chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FGFR1 inhibition in lung squamous cell carcinoma: questions and controversies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genomic insights into the mechanisms of FGFR1 dependency in squamous cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Fibroblast Growth Factor Receptor 1-4 Genetic Aberrations as Clinically Relevant Biomarkers in Squamous Cell Lung Cancer [frontiersin.org]

- 13. mdpi.com [mdpi.com]

ASP5878: A Deep Dive into its Effects on Apoptosis and Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5878 is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1] Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of this compound on two fundamental cellular processes: apoptosis and the cell cycle, based on available preclinical data.

Mechanism of Action: Targeting the FGFR Signaling Pathway

This compound exerts its anti-tumor activity by binding to and inhibiting the kinase activity of FGFRs. This blockade disrupts downstream signaling cascades that are critical for tumor cell growth and survival.[1] One of the key pathways affected is the RAS-MAPK/ERK pathway. Inhibition of FGFR by this compound leads to a reduction in the phosphorylation of ERK, a central mediator of cell proliferation.[2] Furthermore, this compound has been shown to decrease the expression of c-MYC, an oncoprotein that is a downstream target of the FGFR/ERK pathway and a key regulator of cell cycle progression and apoptosis.[2][3]

Effect on Apoptosis

This compound has been demonstrated to induce apoptosis in cancer cells, a programmed cell death mechanism that is essential for eliminating damaged or unwanted cells. A key indicator of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. In hepatocellular carcinoma (HCC) cell lines, treatment with this compound has been shown to induce the cleavage of PARP, confirming the induction of apoptosis.

Quantitative Analysis of Apoptosis

Experimental Protocols

Western Blot Analysis for PARP Cleavage

This protocol outlines the general steps for detecting PARP cleavage by Western blot, a standard method to confirm apoptosis.

1. Cell Lysis:

-

Treat cancer cells with desired concentrations of this compound for a specified time.

-

Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.

2. Protein Quantification:

-

Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay) to ensure equal loading.

3. SDS-PAGE and Electrotransfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for PARP that recognizes both the full-length and the cleaved fragments.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system. The appearance of an 89 kDa fragment alongside the full-length 116 kDa PARP indicates apoptosis.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits the FGFR signaling pathway, leading to apoptosis and cell cycle arrest.

Caption: Workflow for detecting this compound-induced apoptosis via PARP cleavage.

Effect on Cell Cycle

By downregulating c-MYC, a critical regulator of the cell cycle, this compound is anticipated to induce cell cycle arrest. The c-MYC oncoprotein is known to drive the transition from the G1 to the S phase of the cell cycle. Its inhibition would therefore be expected to lead to an accumulation of cells in the G1 phase, preventing them from entering the DNA synthesis phase and ultimately halting proliferation.

Quantitative Analysis of Cell Cycle

Detailed quantitative data representing the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) following this compound treatment is not currently available in published literature. Such data, typically obtained through flow cytometry, would be invaluable for a more complete understanding of the cytostatic effects of this inhibitor.

Experimental Protocols

Flow Cytometry for Cell Cycle Analysis

The following is a general protocol for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

1. Cell Preparation:

-

Treat cells with this compound at various concentrations and for different durations.

-

Harvest the cells and wash them with phosphate-buffered saline (PBS).

2. Fixation:

-

Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

3. Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

4. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of the cells is measured by the fluorescence intensity of the PI.

-

The data is then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Logical Relationship Diagram

Caption: this compound inhibits FGFR, leading to both apoptosis and cell cycle arrest, ultimately reducing cancer cell proliferation.

Summary and Future Directions

This compound is a promising FGFR inhibitor that demonstrates anti-cancer activity through the induction of apoptosis and likely, cell cycle arrest. The inhibition of the FGFR/ERK/c-MYC signaling axis appears to be a key mechanism underlying these effects. While the qualitative evidence is strong, there is a clear need for more quantitative data to fully elucidate the concentration- and time-dependent effects of this compound on apoptosis and cell cycle distribution in various cancer models. Such data will be critical for the continued development and optimal clinical application of this targeted therapy. Researchers are encouraged to perform detailed dose-response and time-course studies using techniques such as flow cytometry and quantitative Western blotting to build a more comprehensive profile of this compound's cellular effects.

References

Preclinical Profile of ASP5878 in Hepatocellular Carcinoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the preclinical studies of ASP5878, a novel inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4, in the context of hepatocellular carcinoma (HCC). The data herein is compiled from published preclinical research and is intended to offer a comprehensive resource for professionals in the field of oncology drug development.

Mechanism of Action

This compound is a potent and selective tyrosine kinase inhibitor targeting FGFR1, FGFR2, FGFR3, and FGFR4.[1] In hepatocellular carcinoma, a significant driver of oncogenesis in a subset of patients is the aberrant signaling of the FGF19-FGFR4 axis.[2] this compound exerts its anti-tumor effects by inhibiting the phosphorylation of FGFR4 and its downstream signaling molecules, which include FRS2 and ERK.[1][3] This inhibition of the signaling cascade ultimately leads to the induction of apoptosis in cancer cells.[3][4]

Signaling Pathway of this compound in FGF19-Expressing HCC

Caption: Mechanism of action of this compound in the FGF19-FGFR4 signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nmol/L) |

| FGFR1 | 0.47 |

| FGFR2 | 0.60 |

| FGFR3 | 0.74 |

| FGFR4 | 3.5 |

Data sourced from Futami et al. (2015) and MedChemExpress.[1][5]

Table 2: In Vitro Anti-proliferative Activity of this compound in FGF19-Expressing HCC Cell Lines

| Cell Line | IC50 (nmol/L) |

| Hep3B2.1-7 | 8.5 |

| HuH-7 | 27 |

| JHH-7 | 21 |

Data sourced from Futami et al. (2015) and MedChemExpress.[1][5]

Table 3: In Vivo Antitumor Activity of this compound in HCC Xenograft Models

| Animal Model | Treatment | Dosage | Tumor Growth Inhibition/Regression |

| Hep3B2.1-7 Subcutaneous Xenograft | This compound | 1 mg/kg, once daily | 9% regression |

| Hep3B2.1-7 Subcutaneous Xenograft | This compound | 3 mg/kg, once daily | 88% regression |

| HuH-7 Orthotopic Xenograft | This compound | 3 mg/kg, once daily | Complete tumor regression |

Data sourced from Futami et al. (2017) and MedChemExpress.[1][6]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vitro Kinase Assay

The inhibitory activity of this compound against FGFR1, 2, 3, and 4 was determined using a kinase assay. While the specific assay format is not detailed in the provided search results, such assays typically involve incubating the recombinant kinase with a substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate, to determine the IC50 value.

Cell Lines and Culture

The human HCC cell lines Hep3B2.1-7, HuH-7, and JHH-7, all of which express FGF19, were used in the preclinical studies.[3] These cell lines were cultured in appropriate media and conditions for subsequent in vitro and in vivo experiments.

Western Blotting

To investigate the effect of this compound on downstream signaling, Hep3B2.1-7 cells were treated with the compound for specified durations.[3] Cell lysates were then prepared and subjected to Western blotting to detect the phosphorylation status of key proteins including FGFR4, FRS2, and ERK, as well as the cleavage of PARP, an indicator of apoptosis.[3][5]

Experimental Workflow for Western Blotting

Caption: A generalized workflow for Western blotting experiments.

In Vivo Xenograft Studies

The in vivo efficacy of this compound was evaluated in mouse xenograft models.[1]

-

Subcutaneous Xenograft Model: Hep3B2.1-7 cells were subcutaneously inoculated into nude mice.[1] Once tumors reached a certain size, the mice were treated with oral doses of this compound (e.g., 1 and 3 mg/kg) or a vehicle control.[1][3] Tumor volume and body weight were monitored throughout the study.[3]

-

Orthotopic Xenograft Model: To create a more clinically relevant model, HuH-7 cells, engineered to express luciferase (HuH-7-Luc), were directly inoculated into the livers of mice.[6] Tumor growth was monitored using bioluminescent imaging.[3] The mice were treated with this compound, sorafenib (as a comparator), or a vehicle control, and survival was a key endpoint.[3]

Logical Relationship of Preclinical Evaluation

Caption: Logical flow of the preclinical evaluation of this compound in HCC.

Conclusion

The preclinical data strongly suggest that this compound is a potent inhibitor of the FGF/FGFR signaling pathway with significant anti-tumor activity in FGF19-expressing hepatocellular carcinoma models. The in vitro studies demonstrated direct inhibition of FGFR kinases and suppression of cancer cell proliferation. These findings were translated into in vivo models, where oral administration of this compound led to substantial and, in some cases, complete tumor regression and improved survival. These promising preclinical results provided a strong rationale for the clinical development of this compound for the treatment of patients with FGF19-expressing HCC.[3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma | MDPI [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound, a Novel Inhibitor of FGFR1, 2, 3, and 4, Inhibits the Growth of FGF19-Expressing Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

ASP5878: A Targeted Therapy for FGFR-Driven Urothelial Cancer

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor (FGFR) signaling plays a critical role in cell proliferation, differentiation, and survival.[1][2] Aberrant FGFR signaling, driven by genetic alterations such as mutations, fusions, and amplifications, is a key oncogenic driver in a subset of urothelial carcinomas.[3][4] In particular, alterations in FGFR3 are frequently observed in this malignancy, making it a prime target for therapeutic intervention. ASP5878 is a potent and selective small-molecule inhibitor of the FGFR family of receptor tyrosine kinases, showing significant promise in preclinical models of FGFR-driven urothelial cancer.[3][4] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound in the context of urothelial cancer.

Mechanism of Action

This compound is a selective inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4.[3][4] In urothelial cancer cells harboring activating FGFR3 mutations (e.g., S249C) or fusions (e.g., FGFR3-TACC3), this compound has been shown to inhibit FGFR3 autophosphorylation.[3] This blockade of receptor activation leads to the downstream suppression of the mitogen-activated protein kinase (MAPK) pathway, as evidenced by a reduction in the phosphorylation of ERK.[3] The inhibition of this key signaling cascade ultimately results in decreased cell proliferation and tumor growth.[3]

In Vitro Efficacy

The potency of this compound has been evaluated against both the isolated FGFR kinases and a panel of urothelial cancer cell lines with and without FGFR alterations.

Kinase Inhibition Profile

This compound demonstrates potent inhibition of the enzymatic activity of FGFR family members, with the highest potency observed against FGFR1, 2, and 3.[3]

| Kinase Target | IC50 (nmol/L) |

| FGFR1 | 0.47 |

| FGFR2 | 0.60 |

| FGFR3 | 0.74 |

| FGFR4 | 3.5 |

Table 1: In vitro kinase inhibitory activity of this compound.[3]

Anti-proliferative Activity in Urothelial Cancer Cell Lines

This compound selectively inhibits the proliferation of urothelial cancer cell lines that harbor FGFR3 genetic alterations.[3] In contrast, cell lines without such alterations are significantly less sensitive to the compound.[3]

| Cell Line | FGFR3 Alteration | IC50 (nmol/L) |

| UM-UC-14 | S249C mutation | 8.7 |

| RT-112 | FGFR3-TACC3 fusion | 8.7 |

| RT4 | FGFR3-TACC3 fusion | <100 |

| SW 780 | FGFR3-BAIAP2L1 fusion | <100 |

| T24 | No known FGFR alteration | >300 |

| 5637 | No known FGFR alteration | >300 |

Table 2: Anti-proliferative activity of this compound in human urothelial cancer cell lines.[3]

Activity in Chemoresistant Urothelial Cancer Models

A significant challenge in the treatment of urothelial cancer is the development of resistance to standard chemotherapy. Preclinical studies have demonstrated that this compound retains its anti-proliferative activity in urothelial cancer cell lines that have acquired resistance to adriamycin or gemcitabine.[3]

| Cell Line | Resistance | IC50 (nmol/L) |

| UM-UC-14 (Parental) | - | 8.7 |

| UM-UC-14 (Adriamycin-Resistant) | Adriamycin | 11 |

| RT-112 (Parental) | - | 8.7 |

| RT-112 (Gemcitabine-Resistant) | Gemcitabine | 10 |

Table 3: Anti-proliferative activity of this compound in chemoresistant urothelial cancer cell lines.[3]

Furthermore, this compound was shown to decrease the expression of c-MYC, an oncoprotein that can be upregulated in gemcitabine-resistant cells, in both parental and gemcitabine-resistant RT-112 cell lines.[4]

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in subcutaneous xenograft models of human urothelial cancer.

Xenograft Model Studies

Once-daily oral administration of this compound resulted in potent, dose-dependent anti-tumor activity in xenograft models using the UM-UC-14 (FGFR3 S249C) and RT-112 (FGFR3-TACC3) cell lines.[3][5] Importantly, this anti-tumor effect was also observed in a xenograft model established with gemcitabine-resistant RT-112 cells.[3][5] The treatments were well-tolerated, with no significant impact on the body weight of the mice.[3]

| Xenograft Model | This compound Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition/Regression |

| UM-UC-14 | 1, 3, 10 | Dose-dependent tumor regression |

| RT-112 | 3, 10, 30 | Dose-dependent tumor regression |

| Gemcitabine-Resistant RT-112 | 10, 30 | Dose-dependent tumor regression |

Table 4: In vivo anti-tumor efficacy of this compound in urothelial cancer xenograft models.[3][5]

Experimental Protocols

The following sections detail the general methodologies employed in the preclinical evaluation of this compound.

Cell Viability Assay

The anti-proliferative activity of this compound is determined using a cell viability assay that quantifies the amount of ATP, an indicator of metabolically active cells.

-

Cell Plating: Urothelial cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., 0.1% DMSO) for a period of 4 to 5 days.[3]

-

ATP Quantification: At the end of the incubation period, a reagent that lyses the cells and contains luciferase and its substrate is added to each well. The resulting luminescence, which is proportional to the amount of ATP, is measured using a luminometer.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Western Blot Analysis

Western blotting is used to assess the effect of this compound on the phosphorylation status of FGFR3 and downstream signaling proteins like ERK.

-

Cell Lysis: Urothelial cancer cells are treated with various concentrations of this compound for a specified time (e.g., 2 hours).[3] The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated FGFR3, total FGFR3, phosphorylated ERK, and total ERK. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal on an imaging system.

Subcutaneous Xenograft Model

The in vivo anti-tumor efficacy of this compound is evaluated in immunodeficient mice bearing human urothelial cancer xenografts.

-

Cell Implantation: A suspension of human urothelial cancer cells (e.g., 3 x 10^6 cells) is subcutaneously injected into the flank of nude mice.[3]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally once daily at specified doses.[3][5] The control group receives a vehicle solution.

-

Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

-

Pharmacodynamic Analysis: In some studies, tumors are collected at various time points after drug administration to assess the in vivo inhibition of FGFR3 phosphorylation using methods like sandwich ELISA.[5]

Conclusion

This compound is a selective FGFR inhibitor with potent anti-tumor activity in preclinical models of urothelial cancer driven by FGFR3 alterations. Its ability to inhibit cell proliferation and induce tumor regression, including in chemoresistant settings, highlights its potential as a valuable targeted therapy for this patient population. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients with FGFR-driven urothelial carcinoma.

References

- 1. Sandwich ELISA protocol | Abcam [abcam.com]

- 2. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 3. Animal Models in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

ASP5878: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ASP5878, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document consolidates key information on its chemical structure, physicochemical properties, mechanism of action, preclinical efficacy, and clinical safety profile. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Chemical Structure and Properties

This compound is an orally bioavailable small molecule inhibitor targeting the FGFR family of receptor tyrosine kinases.[1] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-(4-((5-((2,6-Difluoro-3,5-dimethoxybenzyl)oxy)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)ethanol | [2] |

| Chemical Formula | C₁₈H₁₉F₂N₅O₄ | [2][3][4] |

| Molecular Weight | 407.37 g/mol | [2][4] |

| CAS Number | 1453208-66-6 | [2][3][4] |

| SMILES | COC1=CC(OC)=C(F)C(COC2=CN=C(NC3=CN(CCO)N=C3)N=C2)=C1F | [2] |

| Solubility | Soluble in DMSO.[5] Insoluble in water.[5] | [5] |

| Appearance | Solid | [3] |

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of FGFR1, 2, 3, and 4.[6] The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[3] This pathway plays a crucial role in cell proliferation, differentiation, and survival.[3] Dysregulation of the FGF/FGFR signaling axis has been implicated in the pathogenesis of various cancers.[6]

This compound exerts its anti-tumor activity by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its phosphorylation and subsequent activation of downstream signaling pathways.[2] Notably, this compound has been shown to suppress the phosphorylation of FGFR substrate 2 (FRS2) and extracellular signal-regulated kinase (ERK), key components of the FGFR signaling cascade.[3][6] This inhibition ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells with aberrant FGFR signaling.[3][6]

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Preclinical Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent inhibitory activity against the enzymatic activity of recombinant FGFRs.

| Target | IC₅₀ (nmol/L) | Reference |

| FGFR1 | 0.47 | [6] |

| FGFR2 | 0.60 | [6] |

| FGFR3 | 0.74 | [6] |

| FGFR4 | 3.5 | [6] |

In Vitro Anti-proliferative Activity

This compound has shown significant anti-proliferative effects in various cancer cell lines, particularly those with FGFR gene alterations.

| Cell Line | Cancer Type | FGFR Alteration | IC₅₀ (nmol/L) | Reference |

| Hep3B2.1-7 | Hepatocellular Carcinoma | FGF19 Amplification | 8.5 | [3] |

| JHH-7 | Hepatocellular Carcinoma | FGF19 Expression | 21 | [3] |

| HuH-7 | Hepatocellular Carcinoma | FGF19 Expression | 27 | [3] |

| UM-UC-14 | Urothelial Cancer | FGFR3 S249C | <100 | [6] |

| RT-112 | Urothelial Cancer | FGFR3-TACC3 | <100 | [6] |

| RT4 | Urothelial Cancer | FGFR3-TACC3 | <100 | [6] |

| SW 780 | Urothelial Cancer | FGFR3-BAIAP2L1 | <100 | [6] |

In Vivo Efficacy in Xenograft Models

Oral administration of this compound has demonstrated significant anti-tumor activity in mouse xenograft models of hepatocellular carcinoma and urothelial cancer.

| Cancer Type | Cell Line | Mouse Model | Dosing | Outcome | Reference |

| Hepatocellular Carcinoma | Hep3B2.1-7 | Subcutaneous Xenograft | 3 mg/kg, once daily, oral | 88% tumor regression | [3] |

| Hepatocellular Carcinoma | HuH-7 | Orthotopic Xenograft | 3 mg/kg, once daily, oral | Complete tumor regression and extended survival | [3] |

| Urothelial Cancer | UM-UC-14 | Subcutaneous Xenograft | >1 mg/kg, once daily, oral | Dose-dependent tumor growth inhibition and regression | [6] |

| Urothelial Cancer | RT-112 | Subcutaneous Xenograft | Dose-dependent | Tumor growth inhibition | [6] |

| Urothelial Cancer | Gemcitabine-resistant RT-112 | Subcutaneous Xenograft | Not specified | Tumor growth inhibition | [6] |

Clinical Data

A Phase 1, open-label, first-in-human study (NCT02038673) was conducted to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound in patients with advanced solid tumors.[6]

| Parameter | Finding | Reference |

| Recommended Phase 2 Dose | 16 mg twice daily (BID), 5 days on/2 days off | [6] |

| Dose-Limiting Toxicity | Hyperphosphatemia | [6] |

| Common Adverse Events | Retinal detachment, diarrhea, increased alanine aminotransferase | [6] |

Experimental Protocols

In Vitro Cell Proliferation Assay (CellTiter-Glo®)

This protocol is adapted from studies investigating the anti-proliferative effects of this compound.[3][6]

Figure 2: Workflow for the CellTiter-Glo® cell viability assay.

Methodology:

-

Seed cancer cells in 96-well opaque-walled plates at a density of approximately 2,000 cells per well and allow them to adhere overnight.

-

The following day, treat the cells with a serial dilution of this compound.

-

Incubate the plates for 4 to 5 days under standard cell culture conditions.

-

Equilibrate the plates to room temperature for about 30 minutes.

-

Add CellTiter-Glo® Reagent to each well, following the manufacturer's instructions.

-

Lyse the cells by mixing on an orbital shaker for 2 minutes.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader to determine cell viability.

Western Blotting for FGFR Pathway Proteins

This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the FGFR signaling pathway following this compound treatment.[3][6]

Methodology:

-

Cell Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-FGFR, total FGFR, phospho-FRS2, total FRS2, phospho-ERK, total ERK, and a loading control like actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

In Vivo Xenograft Tumor Model

This protocol is a general guide for evaluating the in vivo anti-tumor efficacy of this compound.[3][6]

Methodology:

-

Cell Implantation: Subcutaneously inoculate cancer cells (e.g., Hep3B2.1-7 or UM-UC-14) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Group Randomization: Randomize the mice into treatment and control groups with similar mean tumor volumes.

-

Drug Administration: Administer this compound orally, once daily, at the desired doses. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume (e.g., using the formula: (length × width²) / 2).

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general health and toxicity.

-

Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points after the last dose, tumors can be excised for pharmacodynamic analysis, such as western blotting or ELISA, to assess the inhibition of FGFR signaling in vivo.

References

- 1. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor | MDPI [mdpi.com]

- 2. An Open-label Phase I Study of orally available novel small-molecule Fibroblast Growth Factor Receptors (FGFR) 1,2,3 and 4 inhibitor, this compound at Single and Multiple Doses in Patients with Solid Tumors, Trial ID 5878-CL-0101 [clinicaltrials.astellas.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. This compound, a selective FGFR inhibitor, to treat FGFR3‐dependent urothelial cancer with or without chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. A phase 1 study of oral this compound, a selective small-molecule inhibitor of fibroblast growth factor receptors 1-4, as a single dose and multiple doses in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

The FGFR Inhibitor ASP5878: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5878 is an orally bioavailable small-molecule inhibitor targeting fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1][2] Deregulation of FGFR signaling pathways is implicated in the pathogenesis of various human cancers, making it a key target for therapeutic intervention.[1] this compound has demonstrated potent anti-tumor activity in preclinical models of hepatocellular carcinoma and urothelial cancer, particularly in tumors harboring FGFR genetic alterations.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical and clinical data.

Pharmacodynamics

In Vitro Activity

This compound potently inhibits the kinase activity of FGFR family members. The half-maximal inhibitory concentrations (IC50) for recombinant FGFR enzymes are summarized in the table below.[3][5][6] The selectivity of this compound has been profiled against a broad panel of human kinases, with significant inhibition (>50% at 200 nmol/L) observed for FGFRs, VEGFR2, and FMS.[3]

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nmol/L) |

| FGFR1 | 0.47[3][5][6] |

| FGFR2 | 0.60[3][5][6] |

| FGFR3 | 0.74[3][5][6] |

| FGFR4 | 3.5[3][5][6] |

In cell-based assays, this compound has shown potent anti-proliferative effects in cancer cell lines with FGFR alterations. For example, in hepatocellular carcinoma cell lines expressing FGF19, this compound demonstrated significant growth inhibition.[6] Similarly, in urothelial cancer cell lines with FGFR3 point mutations or fusions, this compound effectively inhibited cell proliferation.[4]

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nmol/L) |

| Hep3B2.1-7 | Hepatocellular Carcinoma | FGF19 expression | 8.5[6] |

| HuH-7 | Hepatocellular Carcinoma | FGF19 expression | 27[6] |

| JHH-7 | Hepatocellular Carcinoma | FGF19 expression | 21[6] |

| UM-UC-14 | Urothelial Cancer | FGFR3 mutation | 8.7[4] |

| RT-112 | Urothelial Cancer | FGFR3 fusion | 10[4] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting FGFR-mediated downstream signaling pathways. Upon binding to FGFR, this compound blocks the phosphorylation of the receptor and its substrate, FRS2. This, in turn, suppresses the activation of the downstream MAPK/ERK pathway, which is crucial for cell proliferation and survival.[3][5][6]

In Vivo Pharmacodynamics

In preclinical xenograft models, oral administration of this compound has demonstrated significant anti-tumor activity. In a hepatocellular carcinoma model using Hep3B2.1-7 cells, once-daily oral administration of this compound at 1 mg/kg and 3 mg/kg resulted in 9% and 88% tumor regression, respectively, without significant effects on body weight.[3] This anti-tumor effect was associated with the inhibition of FRS2 mobility shift and ERK phosphorylation in tumor tissues.[3]

Pharmacokinetics

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for this compound are not extensively published. However, in vivo studies have utilized once-daily oral dosing in mouse models, suggesting adequate oral bioavailability and exposure for anti-tumor efficacy.[3]

Clinical Pharmacokinetics

Preliminary pharmacokinetic data for this compound are available from a first-in-human Phase 1 clinical trial (NCT02038673) in patients with advanced solid tumors.[1] Following oral administration, plasma concentrations of this compound increased in a dose-proportional manner.[1]

Table 3: Preliminary Human Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Median Tmax (Time to Maximum Concentration) | 1 - 3 hours[1] |

| Median T1/2 (Half-life) | 2 - 6 hours[1] |

The Phase 1 study evaluated various dosing schedules, including once-daily and twice-daily continuous dosing, as well as a 5-days-on/2-days-off schedule.[7]

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound against FGFR kinases was determined using a mobility shift assay. While specific protocol details are proprietary, a general workflow for such an assay is outlined below.

Cell Proliferation Assay

The anti-proliferative effect of this compound was assessed using a CellTiter-Glo Luminescent Cell Viability Assay.

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of approximately 2,000 to 5,000 cells per well and incubated overnight.

-

Drug Treatment: Cells were treated with various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: The plates were incubated for 4 to 5 days.

-

Viability Measurement: CellTiter-Glo reagent was added to each well, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.

-

Data Analysis: The IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Model

The anti-tumor efficacy of this compound was evaluated in subcutaneous xenograft models.

-

Animal Model: Male nude mice (e.g., BALB/c nu/nu or CAnN.Cg-Foxn1nu/CrlCrlj) were used.

-

Tumor Cell Implantation: Human cancer cells (e.g., Hep3B2.1-7 or UM-UC-14) were subcutaneously inoculated into the flank of the mice.

-

Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size, and mice were then randomized into treatment and control groups.

-

Drug Administration: this compound was suspended in a vehicle such as 0.5% methyl cellulose and administered orally once daily at specified doses (e.g., 1 mg/kg, 3 mg/kg).

-

Monitoring: Tumor volume and body weight were measured regularly (e.g., twice weekly). Tumor volume was calculated using the formula: (length × width²) / 2.

-

Pharmacodynamic Analysis: At the end of the study, tumors were excised for analysis of downstream signaling molecules (e.g., p-ERK) by methods such as western blotting or ELISA.

Clinical Development

This compound has been evaluated in a Phase 1 clinical trial (NCT02038673) to determine its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors.[1] The dose-escalation part of the study identified dose-limiting toxicities, including hyperphosphatemia.[7] The recommended Phase 2 dose has been explored in expansion cohorts for specific tumor types with FGFR alterations.[7] Common treatment-related adverse events included hyperphosphatemia, retinal detachment, diarrhea, and increased alanine aminotransferase.[7]

Conclusion

This compound is a potent and selective inhibitor of FGFRs with a clear mechanism of action involving the suppression of the FGFR-FRS2-ERK signaling pathway. It has demonstrated significant anti-tumor activity in preclinical models of cancers with FGFR alterations. Early clinical data have established its pharmacokinetic profile and identified a manageable safety profile, with hyperphosphatemia being a notable on-target effect. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with FGFR-driven malignancies.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. This compound, a selective FGFR inhibitor, to treat FGFR3-dependent urothelial cancer with or without chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a selective FGFR inhibitor, to treat FGFR3‐dependent urothelial cancer with or without chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase 1 study of oral this compound, a selective small-molecule inhibitor of fibroblast growth factor receptors 1-4, as a single dose and multiple doses in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Open-label Phase I Study of orally available novel small-molecule Fibroblast Growth Factor Receptors (FGFR) 1,2,3 and 4 inhibitor, this compound at Single and Multiple Doses in Patients with Solid Tumors, Trial ID 5878-CL-0101 [clinicaltrials.astellas.com]

- 6. ijbs.com [ijbs.com]

- 7. aacrjournals.org [aacrjournals.org]

ASP5878: A Comprehensive Technical Overview of its Discovery and Development

Introduction

ASP5878 is a novel, orally active, selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4.[1][2][3] Developed by Astellas Pharma Inc., it has been investigated as a targeted therapy for various solid tumors characterized by aberrant FGFR signaling.[1][4] The FGF/FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[5][6] Genetic alterations such as gene amplification, mutations, and fusions in FGFRs can lead to oncogenic transformation and tumor progression, making them attractive targets for cancer therapy.[1][3][5] This document provides an in-depth technical guide on the discovery, preclinical evaluation, and clinical development of this compound.

Discovery and Preclinical Development

Kinase Inhibition Profile

This compound was identified as a potent and selective inhibitor of the FGFR family. In vitro kinase assays demonstrated its high affinity for FGFR1, 2, 3, and 4.[5][7] The selectivity of this compound was confirmed against a broad panel of human kinases, where it showed minimal activity against other kinase families at therapeutic concentrations.[5][7]

| Table 1: Kinase Inhibition Profile of this compound | |

| Kinase | IC50 (nmol/L) |

| FGFR1 | 0.47[5][7] |

| FGFR2 | 0.60[5][7] |

| FGFR3 | 0.74[5][7] |

| FGFR4 | 3.5[4][5][7] |

| Selectivity Panel | This compound (200 nmol/L) inhibited only 9 out of 128 kinases by more than 50%, including the FGFR family.[5][7] |

Mechanism of Action

The binding of Fibroblast Growth Factors (FGFs) to their corresponding FGFRs induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[5][6] This activation initiates downstream signaling cascades, primarily the RAS-MAPK-ERK and PI3K-AKT pathways, which regulate cell proliferation and survival.[6] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting autophosphorylation and subsequent activation of these downstream pathways.[4][5] This leads to cell growth inhibition and apoptosis in cancer cells dependent on FGFR signaling.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. A phase 1 study of oral this compound, a selective small-molecule inhibitor of fibroblast growth factor receptors 1-4, as a single dose and multiple doses in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a selective FGFR inhibitor, to treat FGFR3-dependent urothelial cancer with or without chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound, a selective FGFR inhibitor, to treat FGFR3‐dependent urothelial cancer with or without chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for ASP5878 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5878 is a potent and selective, orally bioavailable small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] It targets FGFR1, FGFR2, FGFR3, and FGFR4, which are key regulators of cellular processes such as proliferation, survival, and differentiation.[3][4] Genetic alterations in FGFRs, including mutations, amplifications, and fusions, are oncogenic drivers in various cancers, making FGFRs attractive therapeutic targets.[4][5] this compound has shown significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC) and urothelial cancer with aberrant FGFR signaling.[4][5] These application notes provide detailed protocols for determining the optimal concentration of this compound in cell culture and for assessing its effects on cell viability, signaling pathways, and apoptosis.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the kinase activity of FGFRs.[3] This prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the activation of downstream signaling cascades.[3][6] A primary pathway affected is the RAS-MAPK-ERK pathway, which is crucial for cell proliferation.[3][6] Inhibition of this pathway by this compound leads to decreased cell growth and induction of apoptosis in cancer cells that are dependent on FGFR signaling.[3][4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against FGFR Kinases

| Kinase | IC50 (nmol/L) |

| FGFR1 | 0.47 |

| FGFR2 | 0.60 |

| FGFR3 | 0.74 |

| FGFR4 | 3.5 |

Data compiled from studies on recombinant FGFR tyrosine kinase activities.[3]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nmol/L) |

| Hep3B2.1-7 | Hepatocellular Carcinoma | FGF19 expressing | 8.5 |

| HuH-7 | Hepatocellular Carcinoma | FGF19 expressing | 27 |

| JHH-7 | Hepatocellular Carcinoma | FGF19 expressing | 21 |

| UM-UC-14 | Urothelial Cancer | FGFR3 point mutation | - |

| RT-112 | Urothelial Cancer | FGFR3 point mutation | - |

| RT4 | Urothelial Cancer | - | - |

| SW 780 | Urothelial Cancer | - | - |

IC50 values were determined after 5 days of continuous exposure to this compound.[3][5]

Signaling Pathway

References

- 1. Apoptosis assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a selective FGFR inhibitor, to treat FGFR3‐dependent urothelial cancer with or without chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the cancer cells and cancer‐associated fibroblasts with next‐generation FGFR inhibitors in prostate cancer co‐culture models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a selective FGFR inhibitor, to treat FGFR3-dependent urothelial cancer with or without chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

Application Notes and Protocols for ASP5878 in In Vivo Mouse Models